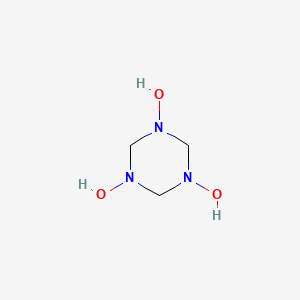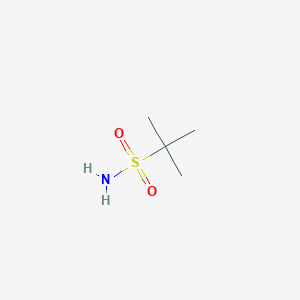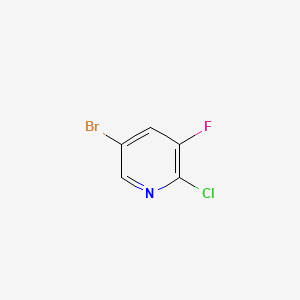![molecular formula C15H17N3OS B1227383 2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile and its derivatives are primarily researched for their potential in the synthesis of complex quinazolinone structures. These compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is evident from the synthesis of novel substituted quinazoline derivatives, demonstrating the potential of these compounds in developing new antibacterial agents (El-Shenawy, 2018).
Chemical Transformations and Structural Analysis
The compound and its related structures have been a subject of interest in chemical synthesis and structural analysis. For instance, the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide and its structural confirmation via IR, 1H, 13C NMR spectroscopy, and single-crystal X-ray structure determination highlight the chemical complexity and versatility of these compounds (Rimaz et al., 2009).
Role in Chemical Modifications and Enhancement of Analgesic Properties
The chemical structure of these compounds allows for modifications that can enhance their analgesic properties. Studies show that specific hydrolysis and methylation processes can lead to variations in these compounds, offering pathways to improve their analgesic efficacy (Украинец et al., 2016).
Applications in Corrosion Inhibition
Interestingly, derivatives of 2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile have been investigated for their role in corrosion inhibition, particularly for tin in sodium chloride solutions. These studies involve techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, indicating the multifaceted applications of these compounds beyond the pharmaceutical domain (Fouda et al., 2015).
Anticancer Potential
In the realm of anticancer research, certain quinazolinylthio propanenitrile derivatives have demonstrated potential. They exhibit extensive spectrum antitumor efficiency against various cell lines, indicating their significance in the development of new anticancer drugs (Mohamed et al., 2016).
Propiedades
Nombre del producto |
2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile |
|---|---|
Fórmula molecular |
C15H17N3OS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(3-butan-2-yl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C15H17N3OS/c1-4-10(2)18-14(19)12-7-5-6-8-13(12)17-15(18)20-11(3)9-16/h5-8,10-11H,4H2,1-3H3 |
Clave InChI |
XQKDWOZTCSCTKC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=O)C2=CC=CC=C2N=C1SC(C)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)


![2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1227304.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide](/img/structure/B1227306.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)
![N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester](/img/structure/B1227314.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![6-Amino-1,3-dimethyl-5-[(3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1227318.png)


